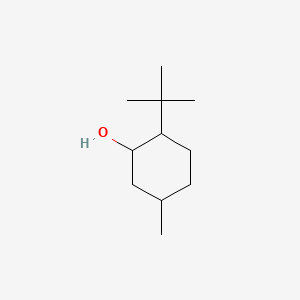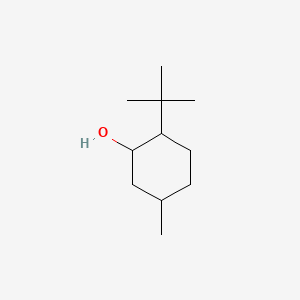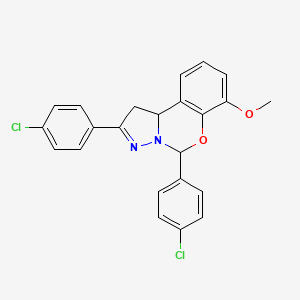
1,2,3,4,5-Pentaphenyl-pentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentaphenyl-pentane-1,5-dione is an organic compound with the molecular formula C35H28O2 It is characterized by the presence of five phenyl groups attached to a pentane backbone, with two ketone functionalities at the 1 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentaphenyl-pentane-1,5-dione can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts acylation reaction, where benzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate products are then subjected to further reactions to introduce the remaining phenyl groups and ketone functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentaphenyl-pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentaphenyl-pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentaphenyl-pentane-1,5-dione involves its interaction with various molecular targets. The compound’s ketone functionalities can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with metal ions, making it useful in catalysis and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Triphenyl-pentane-1,5-dione
- 1,2,5-Triphenyl-pentane-1,5-dione
- 3-(4-tert-Butyl-phenyl)-1,2,4,5-tetraphenyl-pentane-1,5-dione
Uniqueness
1,2,3,4,5-Pentaphenyl-pentane-1,5-dione is unique due to the presence of five phenyl groups, which provide steric hindrance and influence its chemical reactivity. This structural feature distinguishes it from other similar compounds, making it a valuable compound for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
567-80-6 |
|---|---|
Fórmula molecular |
C35H28O2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentakis-phenylpentane-1,5-dione |
InChI |
InChI=1S/C35H28O2/c36-34(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(37)30-24-14-5-15-25-30/h1-25,31-33H |
Clave InChI |
SCCYGMDHAOIIGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969294.png)
![methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969302.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)



![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969353.png)


![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)

![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)
